N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the condensation of 4-methoxybenzaldehyde with 2,2-dimethylpropanoic acid in the presence of a strong base, followed by cyclization to form the chromen-4-one structure.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromen-4-one core is valuable in the development of new pharmaceuticals and organic materials.
Biology: Biologically, N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide has shown potential as an enzyme inhibitor. It can modulate biological pathways and is studied for its effects on various cellular processes.
Medicine: In medicine, this compound is explored for its therapeutic properties. It has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and colorfastness.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
N-(4-methoxyphenyl)acetamide: A simpler analog with similar biological activities.
2,2-Dimethylpropanamide derivatives: Other compounds with the same amide group but different aromatic rings.
Uniqueness: N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide stands out due to its chromen-4-one core, which provides unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-14-7-10-16-17(23)12-18(26-19(16)11-14)13-5-8-15(25-4)9-6-13/h5-12H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAJVHFBRYYKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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